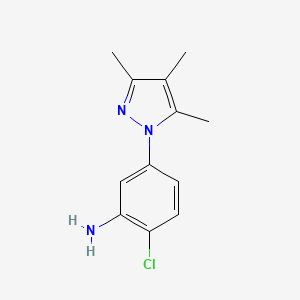

2-chloro-5-(3,4,5-trimethyl-1H-pyrazol-1-yl)aniline

説明

2-Chloro-5-(3,4,5-trimethyl-1H-pyrazol-1-yl)aniline is a substituted aniline derivative featuring a chlorinated aromatic ring linked to a methylated pyrazole moiety.

特性

IUPAC Name |

2-chloro-5-(3,4,5-trimethylpyrazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3/c1-7-8(2)15-16(9(7)3)10-4-5-11(13)12(14)6-10/h4-6H,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVUXPDNBRYERNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C2=CC(=C(C=C2)Cl)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(3,4,5-trimethyl-1H-pyrazol-1-yl)aniline typically involves the reaction of 2-chloroaniline with 3,4,5-trimethyl-1H-pyrazole under specific conditions. One common method includes:

Starting Materials: 2-chloroaniline and 3,4,5-trimethyl-1H-pyrazole.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).

Procedure: The mixture is heated to a specific temperature (e.g., 100°C) for several hours to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

2-chloro-5-(3,4,5-trimethyl-1H-pyrazol-1-yl)aniline can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in solvents like ethanol or DMF.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

Substitution: Formation of various substituted aniline derivatives.

Oxidation: Formation of nitro or quinone derivatives.

Reduction: Formation of amine derivatives.

科学的研究の応用

2-chloro-5-(3,4,5-trimethyl-1H-pyrazol-1-yl)aniline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development.

Industry: Utilized in the development of agrochemicals and dyes.

作用機序

The mechanism of action of 2-chloro-5-(3,4,5-trimethyl-1H-pyrazol-1-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

類似化合物との比較

Key Observations :

- Lipophilicity : The trifluoromethyl group in 2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline increases hydrophobicity, which may improve membrane permeability but reduce aqueous solubility relative to the trimethylpyrazole variant .

Physicochemical Properties

- Purity and Stability : Commercial analogs like 5-chloro-2-(trifluoromethyl)aniline achieve >97% purity via GC/HPLC , suggesting that advanced purification techniques (e.g., column chromatography, recrystallization) are critical for the target compound.

- Solubility : Methyl groups on the pyrazole may enhance solubility in organic solvents compared to CF₃-substituted analogs, which are more lipophilic .

生物活性

Overview

2-chloro-5-(3,4,5-trimethyl-1H-pyrazol-1-yl)aniline is a pyrazole derivative that has garnered attention for its significant biological activities, particularly against various pathogens. Its structure allows for interactions with biological targets, leading to potential therapeutic applications. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of 2-chloro-5-(3,4,5-trimethyl-1H-pyrazol-1-yl)aniline typically involves the reaction of 2-chloroaniline with 3,4,5-trimethyl-1H-pyrazole. The reaction is usually performed in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) under controlled heating conditions (around 100°C) for several hours.

Antileishmanial and Antimalarial Properties

Research indicates that 2-chloro-5-(3,4,5-trimethyl-1H-pyrazol-1-yl)aniline exhibits potent antileishmanial and antimalarial activities. In vitro studies have demonstrated that it is significantly more effective than standard treatments like miltefosine and amphotericin B deoxycholate against Leishmania aethiopica and Plasmodium berghei, showing a 174-fold and 2.6-fold increase in activity, respectively.

| Activity | Standard Drug | Activity Level |

|---|---|---|

| Antileishmanial | Miltefosine | 174 times more active |

| Antimalarial | Amphotericin B | 2.6 times more active |

The compound's mechanism of action involves binding to specific sites within the target organisms. Molecular docking studies suggest that it fits well within the lmptr1 pocket of Leishmania aethiopica, characterized by lower binding free energy, indicating a strong interaction with the target enzyme. This interaction likely disrupts essential biochemical pathways necessary for the survival and proliferation of these pathogens.

Case Studies and Research Findings

Several studies have evaluated the biological effects of pyrazole derivatives similar to 2-chloro-5-(3,4,5-trimethyl-1H-pyrazol-1-yl)aniline:

-

Anticancer Activity : Pyrazole derivatives have shown potential as anticancer agents. For instance, compounds derived from pyrazoles were tested against various cancer cell lines such as MCF7 and NCI-H460, demonstrating significant cytotoxicity with IC50 values ranging from 3.79 µM to 42.30 µM .

Compound Cell Line IC50 (µM) Pyrazole derivative MCF7 3.79 Pyrazole derivative NCI-H460 42.30 - Anti-inflammatory Effects : Some pyrazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting cytokines such as TNF-α and IL-6. For example, one study showed up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs .

- Antibacterial Activity : Research has also indicated that certain pyrazole compounds possess antibacterial properties against strains like E. coli and S. aureus, with some exhibiting significant activity comparable to conventional antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。